molecular formula C10H6F6OS B6310841 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde CAS No. 2088942-58-7

4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde

Cat. No. B6310841
CAS RN: 2088942-58-7
M. Wt: 288.21 g/mol
InChI Key: UXPWWOGTNJOROM-UHFFFAOYSA-N
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Description

4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde (4-HFPTB) is a synthetic chemical compound that has been the subject of a growing body of research in recent years. This compound has been found to possess a wide range of potential applications in the medical, pharmaceutical, and industrial fields. It has been shown to have potential as a therapeutic agent, as well as being used in the synthesis of other compounds. In

Scientific Research Applications

4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde has been studied for its potential use in the treatment of a variety of diseases and conditions, including cancer, inflammation, and autoimmune disorders. It has also been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde is not completely understood. However, it is believed to act as an anti-inflammatory, anti-angiogenic, and anti-cancer agent. It is believed to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to inhibit the growth of tumor cells. Additionally, it is believed to inhibit the growth of new blood vessels (angiogenesis) in tumors, which can help to reduce their growth and spread.
Biochemical and Physiological Effects
4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6, and to inhibit the growth of new blood vessels (angiogenesis) in tumors. It has also been shown to have anti-cancer activity in human cell lines.

Advantages and Limitations for Lab Experiments

The use of 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively easy to synthesize and can be used to synthesize a variety of other compounds. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can decompose if not handled properly. Additionally, it is not as widely studied as other compounds and its exact mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research into 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde. These include further studies into its anti-inflammatory, anti-angiogenic, and anti-cancer activity. Additionally, further research into its potential use in the synthesis of other compounds, such as pharmaceuticals, is needed. Additionally, further studies into its biochemical and physiological effects, as well as its potential use in the treatment of other diseases and conditions, are needed. Finally, further research into its stability and potential for decomposition is also needed.

Synthesis Methods

4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde is synthesized through a process known as the Wittig reaction. This reaction involves the use of a phosphonium salt, such as triphenylphosphonium bromide, and an aldehyde, such as 4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde, to form an alkene. This reaction is catalyzed by a base, such as sodium hydride, and is typically carried out in an organic solvent, such as toluene. The reaction can also be carried out in the presence of a Lewis acid, such as aluminum chloride, to increase the yield.

properties

IUPAC Name

4-(1,1,2,3,3,3-hexafluoropropylsulfanyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6OS/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPWWOGTNJOROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)SC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,3,3,3-Hexafluoropropylthio)benzaldehyde

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